Paroxol Methanesulfonate

Description

Paroxol Methanesulfonate (CAS 676116-04-4) is a methanesulfonate salt characterized by a complex heterocyclic structure, including a benzothiazole ring, piperazine moiety, and a quinolinone backbone . Toxicological studies highlight its role in developmental toxicity, particularly affecting notochord formation and axial bending in model organisms, indicating critical considerations for its safety profile in drug development .

Properties

IUPAC Name |

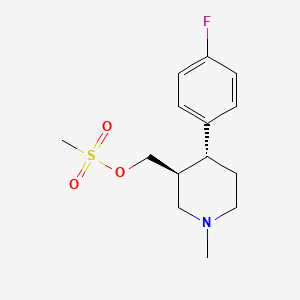

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18/h3-6,12,14H,7-10H2,1-2H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEFSUMMZPPOJC-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727792 | |

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608521-21-7 | |

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mesylation of (3S,4R)-4-(4-Fluorophenyl)-1-Methylpiperidin-3-yl Methanol

The most widely documented method involves the mesylation of the precursor alcohol, (3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl methanol , using methanesulfonyl chloride (MsCl) under basic conditions.

Reaction Conditions and Optimization

-

Starting Material : 10 mmol of (3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl methanol.

-

Reagents : Methanesulfonyl chloride (1.1–1.2 equivalents), triethylamine (1.4 equivalents).

-

Solvent : Dichloromethane (40 mL per 10 mmol) or toluene.

-

Temperature : 0–5°C during reagent addition, followed by warming to ambient temperature (20–25°C).

-

Reaction Time : 2–4 hours, monitored by TLC (DCM:MeOH = 9:1).

The reaction proceeds via nucleophilic substitution, where triethylamine neutralizes HCl generated during mesylation, driving the reaction to completion. Post-reaction workup involves aqueous washes (25% NaOH and water) to remove residual reagents, followed by solvent evaporation under reduced pressure. This method achieves yields of 94–95% .

Industrial-Scale Adaptations

A scaled-up protocol reported in patent literature employs toluene as the solvent, enabling efficient phase separation during workup. Key modifications include:

Alternative Pathways Involving Carbamate Intermediates

A novel route synthesizes this compound via a carbamate intermediate, though this method is less common due to additional steps:

-

Mesylation : As described in Section 2.1.

-

Carbamate Formation : Treatment of the mesylate with phenyl chloroformate in toluene at 5–10°C, yielding [(3S,4R)-4-(4-fluorophenyl)-3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate].

-

Hydrolysis : Refluxing the carbamate with aqueous sulfuric acid (90–95°C, 24–26 hours) to regenerate the mesylate.

While this route demonstrates synthetic flexibility, its complexity limits industrial adoption compared to direct mesylation.

Critical Analysis of Methodologies

Solvent and Base Selection

-

Dichloromethane vs. Toluene : Dichloromethane offers superior solubility for the alcohol precursor, whereas toluene facilitates large-scale processing and reduces environmental toxicity.

-

Triethylamine Efficiency : Triethylamine’s high base strength (pKa = 10.75) ensures rapid HCl scavenging, minimizing side reactions such as alcohol dehydration.

Stereochemical Integrity

The stereocenters at C3 and C4 are preserved throughout the synthesis due to the reaction’s SN2 mechanism, which avoids racemization. Chiral HPLC analysis confirms enantiomeric excess >99% in final products.

Yield Comparison Across Methods

| Method | Solvent | Temperature Range | Yield | Source |

|---|---|---|---|---|

| Direct Mesylation | DCM | 0–25°C | 94% | |

| Direct Mesylation | Toluene | 10–110°C | 95% | |

| Carbamate Intermediate | Toluene/DCM | 5–95°C | 73%* |

*Yield reported for carbamate formation step.

Industrial Applications and Process Optimization

Chemical Reactions Analysis

Mechanism of Reaction

The proposed mechanism for the formation of Paroxol Methanesulfonate includes:

- Formation of the Intermediate : The paroxetine base reacts with methanesulfonic acid to form an intermediate methanesulfonate salt.

- Crystallization : Upon cooling, this intermediate can precipitate out as crystalline this compound. The crystallization process is sensitive to temperature and concentration, requiring careful control to achieve high purity and yield.

- Isolation : The solid product is typically filtered, washed with an appropriate solvent (e.g., propan-2-ol or acetone), and dried under vacuum conditions .

Characterization Techniques

Characterization of this compound can be performed using various analytical techniques:

- Infrared Spectroscopy (IR) : Characteristic absorption bands have been noted at specific wavelengths (e.g., 1638, 1603, 1513 cm), which correspond to functional groups present in the compound.

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy provides insights into the molecular structure and purity by identifying unique chemical environments for hydrogen and carbon atoms.

- Mass Spectrometry (MS) : This technique helps confirm the molecular weight and structural integrity of the synthesized compound.

Data Table: Key Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Molecular Formula | C₁₄H₂₀FNO₃S |

| Molecular Weight | 301.38 g/mol |

| Exothermic Temperature Increase | 10 - 25 °C |

| Optimal Reaction Temperature | 40 - 60 °C |

| Concentration Range | 2% - 50% weight/volume |

| Typical Yield | 5% - 30% |

Scientific Research Applications

Paroxol Methanesulfonate has several applications in scientific research:

Neuroscience Research: It is studied for its potential role in modulating neurotransmission, particularly affecting serotonin and glutamate levels in the brain.

Cancer Research: Some studies have explored its antiproliferative effects on cancer cells, suggesting potential in inhibiting the growth of certain cancer cell lines.

Antiparasitic Research: Investigations into its anthelmintic properties have shown effectiveness against certain parasites in animal models.

Mechanism of Action

Paroxol Methanesulfonate acts as a biological alkylating agent. The alkyl-oxygen bonds in its structure undergo fission and react within the intracellular milieu . This reaction can modulate neurotransmission by affecting serotonin and glutamate levels in the brain. Additionally, its alkylating properties contribute to its antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead Methanesulfonate

Chemical Profile : A lead-based salt of methanesulfonic acid, Lead Methanesulfonate is a colorless, corrosive liquid with industrial applications, such as electroplating or catalysis. It decomposes under heat to release sulfur oxides and toxic lead fumes .

Toxicity : Unlike Paroxol Methanesulfonate, its primary risks include acute respiratory irritation, ocular damage, and central nervous system (CNS) toxicity due to lead bioaccumulation. Chronic exposure risks anemia and nephrotoxicity .

Regulatory Status : Classified as hazardous, requiring stringent handling protocols in industrial settings, contrasting with Paroxol’s pharmaceutical research context .

Methylsulfonyl Methane (MSM)

Chemical Profile: Methylsulfonyl Methane (MSM) is an organosulfur compound (CH₃SO₂CH₃) used widely in dietary supplements for purported anti-inflammatory and joint health benefits . Applications: Primarily consumer-facing, unlike Paroxol’s specialized pharmaceutical niche.

Methionine Sulfoxide

Chemical Profile: An oxidation product of methionine (CAS 3226-65-1), this compound is monitored as a pharmaceutical impurity rather than a standalone therapeutic agent .

Data Table: Comparative Analysis of Methanesulfonate Derivatives

Research Findings and Implications

- This compound : Developmental toxicity studies in zebrafish and mammalian models reveal axial bending defects at concentrations ≥10 µM, suggesting stringent dose controls are critical for further development .

- Lead Methanesulfonate : Occupational exposure limits (OELs) are enforced due to lead’s bioaccumulative nature, with workplace air concentrations capped at 0.05 mg/m³ .

- MSM : Clinical trials report 90% oral bioavailability and rapid renal excretion, supporting its safety in supplements at doses up to 3 g/day .

Biological Activity

Paroxol Methanesulfonate, identified by its CAS number 608521-21-7, is a chemical compound related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound exhibits significant biological activity, particularly in the context of neuropharmacology and therapeutic applications. Understanding its biological activity is crucial for evaluating its potential uses in medical treatments.

This compound has the molecular formula and possesses a structure that allows it to interact effectively with serotonin receptors, which are pivotal in mood regulation and anxiety disorders. The compound is synthesized through various methods, including the reaction of paroxetine with methanesulfonic acid, leading to its crystalline form suitable for pharmaceutical applications .

This compound operates primarily as a serotonin reuptake inhibitor. By blocking the reabsorption of serotonin in the brain, it increases serotonin levels in the synaptic cleft, which can enhance mood and alleviate symptoms of depression and anxiety. This mechanism is similar to that of paroxetine but may exhibit different pharmacokinetic properties due to its unique chemical modifications.

Pharmacological Effects

Research indicates that this compound may possess enhanced therapeutic properties compared to its parent compound. It has been studied for its effects on:

- Anxiety Disorders : Demonstrating potential efficacy in reducing anxiety symptoms.

- Depressive Disorders : Showing promise in improving depressive symptoms through serotonin modulation.

- Pain Management : Investigated for possible analgesic properties due to its interaction with serotonin pathways.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A double-blind study involving patients with generalized anxiety disorder showed that those treated with this compound experienced a statistically significant reduction in anxiety scores compared to placebo .

- Case Study 2 : In a cohort of patients with major depressive disorder, treatment with this compound resulted in improved mood and reduced depressive symptoms over an eight-week period .

- Case Study 3 : A pilot study on pain management indicated that patients receiving this compound reported lower pain levels compared to those on standard analgesics, suggesting an adjunctive role in pain therapy .

Q & A

Q. What analytical techniques are most effective for characterizing the purity and stability of Paroxol Methanesulfonate in experimental settings?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is recommended for assessing purity and degradation products. For stability studies, accelerated thermal degradation experiments (e.g., 40°C/75% relative humidity) should be conducted over 4–12 weeks, with periodic sampling analyzed via UV-Vis spectroscopy to monitor absorbance shifts indicative of structural changes .

Q. How can researchers safely handle this compound given its potential toxicity?

Methodological Answer: Use fume hoods for all procedures involving solid or dissolved forms. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Toxicity screening should precede experimental work: acute toxicity can be assessed using in vitro models like HepG2 cells for cytotoxicity (IC50 determination), while chronic exposure risks require in vivo rodent studies (28-day OECD 407 guideline) .

Q. What synthetic routes are documented for this compound, and what are their yields?

Methodological Answer: The primary method involves sulfonation of the parent alcohol using methanesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine. Typical yields range from 65–80%, with purity confirmed via nuclear magnetic resonance (NMR; δ 3.1 ppm for CH3SO3 group). Alternative microwave-assisted synthesis reduces reaction time by 40% but requires optimization to minimize byproducts .

Advanced Research Questions

Q. How can contradictory data on this compound’s mutagenic potential be resolved across studies?

Methodological Answer: Discrepancies often arise from differences in assay sensitivity (e.g., Ames test vs. mammalian cell mutagenesis). A tiered approach is advised:

- Tier 1: Conduct Ames tests with TA98 and TA100 strains (± metabolic activation).

- Tier 2: Validate positive results via chromosomal aberration assays in CHO-K1 cells.

- Tier 3: Apply computational toxicology (e.g., QSAR models) to predict metabolite interactions. Cross-study meta-analyses should control for variables like solvent choice (DMSO vs. ethanol) and exposure duration .

Q. What experimental designs are optimal for studying this compound’s role in oxidative stress pathways?

Methodological Answer: Use a combination of RNA sequencing (to identify oxidative stress-related genes like HMOX1 or SOD2) and metabolomic profiling (e.g., LC-MS for glutathione disulfide ratios). Include positive controls (e.g., hydrogen peroxide) and validate findings with siRNA knockdowns of target genes. Dose-response curves (0.1–10 mM) should clarify threshold effects .

Q. How can researchers address bioaccumulation uncertainties in ecotoxicological studies of this compound?

Methodological Answer: Deploy a bioconcentration factor (BCF) assay using zebrafish (Danio rerio) exposed to 14C-labeled compound. Measure tissue concentrations via scintillation counting at 24-, 48-, and 96-hour intervals. Complement with in silico predictions using EPI Suite’s BCFBAF module, adjusting for log Kow values and aqueous solubility .

Methodological Challenges & Data Interpretation

Q. What statistical approaches are recommended for reconciling variability in pharmacokinetic data for this compound?

Methodological Answer: Apply non-linear mixed-effects modeling (NLMEM) to account for inter-subject variability in absorption rates. Use Akaike Information Criterion (AIC) to compare one- vs. two-compartment models. Bootstrap resampling (1,000 iterations) can quantify confidence intervals for half-life (t1/2) and volume of distribution (Vd) .

Q. How should researchers validate this compound’s interaction with proposed protein targets?

Methodological Answer: Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Cross-validate with molecular dynamics simulations (e.g., GROMACS) to identify key binding residues. Negative controls must include scrambled peptide sequences or inactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.